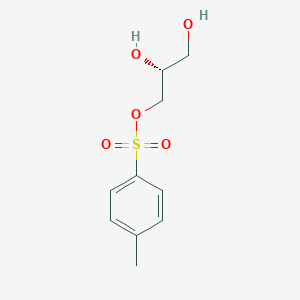

(R)-1-Tosyloxy-2,3-propanediol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465143 | |

| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41274-09-3 | |

| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sn-Glyceryl 1-p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiomerically Pure R 1 Tosyloxy 2,3 Propanediol

Asymmetric Synthesis Routes to (R)-1-Tosyloxy-2,3-propanediol Precursors

The generation of enantiomerically pure precursors is the cornerstone of synthesizing the target compound. These precursors are typically chiral C3 molecules like (R)-glyceraldehyde, (R)-glycidol, or (R)-solketal.

Enzymatic Resolution Approaches

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus resolved.

For instance, lipases such as Burkholderia cepacia lipase (B570770) (Lipase PS) can catalyze the hydrolysis of racemic 1,2-diol monotosylate derivatives. researchgate.net In a typical resolution, a racemic acetate (B1210297) of a diol precursor is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, while the other enantiomeric acetate remains largely untouched. This allows for the separation of the resulting alcohol and the unreacted acetate, both in high enantiomeric excess (ee). The efficiency of these resolutions can sometimes be influenced by reaction conditions, such as temperature. researchgate.net Dynamic kinetic resolution (DKR) further enhances this process by combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This strategy provides a reliable method for controlling stereochemistry. numberanalytics.com

For the synthesis of precursors to this compound, a chiral auxiliary can be attached to a prochiral substrate to facilitate diastereoselective reactions like alkylations or aldol (B89426) reactions. numberanalytics.com For example, pseudoephedrine and pseudoephenamine have been successfully employed as chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched alcohols and other functional groups. harvard.edu These auxiliaries create a chiral environment that forces the reaction to proceed with a specific stereochemical outcome, often with high diastereoselectivity. harvard.edu Once the desired chiral center is established, the auxiliary can be cleaved to yield the enantiomerically enriched precursor.

Catalytic Asymmetric Transformations

Catalytic asymmetric synthesis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate. uclm.es

Several powerful catalytic asymmetric reactions are employed to synthesize chiral 1,2-diol precursors:

Sharpless Asymmetric Epoxidation: This reaction uses a titanium tetraisopropoxide catalyst, a chiral tartrate ester (DET), and an oxidant to convert allylic alcohols into epoxides with very high enantioselectivity. The resulting chiral epoxide, (S)-glycidol, can then be opened to form the desired 1,2-diol structure. beilstein-journals.org

Noyori Asymmetric Hydrogenation: This method uses ruthenium catalysts bearing the chiral BINAP ligand to achieve highly enantioselective hydrogenation of ketones. For example, the asymmetric hydrogenation of acetol (hydroxyacetone) can produce (R)-1,2-propanediol with high enantiomeric purity. This method is utilized on an industrial scale for producing chiral building blocks. uclm.es

Asymmetric Desymmetrization: Meso-compounds, which are achiral despite having stereocenters, can be converted into chiral products through asymmetric desymmetrization. Chiral catalysts, including dinuclear zinc complexes, can selectively acylate one of the two enantiotopic hydroxyl groups in meso-2-substituted-1,3-propanediols, yielding chiral building blocks with high enantiomeric excess. nih.gov

Below is a table summarizing research findings on catalytic asymmetric transformations for diol precursors.

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) |

| (R)-BINAP-Ru(II) | Acetol | (R)-1,2-propanediol | High | High |

| Dinuclear Zinc Catalyst | 2-Alkyl-1,3-propanediol | Mono-benzoate | 88 | 90 |

| Dinuclear Zinc Catalyst | 2-Aryl-1,3-propanediol | Mono-benzoate | High | 80-93 |

Stereoselective Introduction of the Tosylate Moiety

The introduction of the tosylate group is a critical step that must be performed regioselectively on the primary hydroxyl group (C1) of the glycerol (B35011) backbone. A common strategy involves the use of a protecting group for the C2 and C3 hydroxyls.

The reaction of (R)-glycerol with acetone (B3395972) or another ketone in the presence of an acid catalyst forms (R)-solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol). preprints.org This reaction protects the adjacent secondary and tertiary hydroxyl groups as a cyclic acetal (B89532). The remaining free primary hydroxyl group of (R)-solketal can then be selectively reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). preprints.org This yields (R)-solketal tosylate. The final step is the acidic hydrolysis of the acetonide protecting group to furnish this compound. tubitak.gov.tr This sequence ensures that the tosylation occurs exclusively at the desired C1 position.

Optimization of Reaction Conditions for High Enantiomeric Purity and Yield

Achieving high yield and enantiomeric purity requires careful optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time.

In catalytic asymmetric desymmetrization reactions, for example, both temperature and solvent have been shown to significantly influence yield and enantioselectivity. Studies on the asymmetric benzoylation of 1,3-propanediols using a dinuclear zinc catalyst found that a temperature of -20 °C provided the highest yield and greatest enantioselectivity. nih.gov Lowering the temperature further decreased the isolated yield due to slow reaction conversion without significantly improving enantioselectivity. nih.gov

For enzymatic resolutions, the choice of enzyme and reaction medium is crucial. The enantioselectivity of lipases can be modulated through controlled immobilization and by engineering the reaction medium. unila.ac.id In dynamic kinetic asymmetric transformations (DYKAT), the efficiency depends on the successful coupling of three processes: enzymatic transesterification, catalyst-driven epimerization, and intramolecular acyl migration. nih.gov The optimization involves selecting the right enzyme (e.g., Candida antarctica lipase B, CALB), a suitable ruthenium catalyst for epimerization, and appropriate reaction conditions (e.g., solvent, acyl donor, and temperature) to ensure all three processes work in concert. nih.gov High-throughput screening methods, including fluorescence-based assays, can accelerate the discovery of optimal catalysts and conditions by rapidly determining the enantiomeric excess of crude reaction products. nih.gov

Preparation of Deuterated Analogs, e.g., this compound-d2

The synthesis of isotopically labeled compounds like this compound-d2 is important for use as internal standards in analytical studies or for mechanistic investigations. cymitquimica.com The deuterium (B1214612) atoms are typically introduced using a deuterated reagent at a specific synthetic step.

A common method for preparing deuterated alcohols involves the reduction of a corresponding ester or carboxylic acid with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). For example, to synthesize (4S)-2,2-dimethyl-1,3-dioxolane-4-[D2]-4-methanol, a precursor to the deuterated target, (4S)-methyl-2,2-dimethyl-1,3-dioxolane-4-carboxylate is reduced with LiAlD4. tubitak.gov.tr This selectively introduces two deuterium atoms at the C1 position. This deuterated solketal (B138546) can then be carried through the standard tosylation and deprotection sequence to yield this compound-d2. tubitak.gov.trcymitquimica.com

Reactivity and Derivatization Strategies of R 1 Tosyloxy 2,3 Propanediol

Nucleophilic Substitution Reactions at the Tosylate-Activated Carbon

The p-toluenesulfonate (tosylate) group at the C-1 position is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This makes the C-1 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. scielo.brresearchgate.net These nucleophilic substitution reactions are fundamental to the synthetic applications of this chiral synthon.

Regioselective Nucleophilic Attack Pathways

The structure of (R)-1-tosyloxy-2,3-propanediol allows for high regioselectivity in nucleophilic substitution reactions. The primary carbon (C-1) bearing the tosylate group is significantly more reactive towards substitution than the secondary (C-2) or primary (C-3) carbons bearing hydroxyl groups.

A primary and highly useful regioselective pathway is the intramolecular nucleophilic substitution, where the adjacent secondary hydroxyl group (at C-2) acts as the nucleophile. In the presence of a base, the C-2 hydroxyl is deprotonated, and the resulting alkoxide attacks the C-1 carbon, displacing the tosylate leaving group. This intramolecular SN2 reaction results in the formation of a three-membered ring, yielding the chiral epoxide, (S)-glycidol. researchgate.netgoogle.com This transformation is a key step in the synthesis of many pharmaceutical intermediates. chemicalbook.comsynthesiswithcatalysts.com

Intermolecular nucleophilic substitutions also occur with high regioselectivity at the C-1 position. For these reactions to proceed without the complication of intramolecular cyclization, the vicinal diol moiety is often protected first (see section 3.2.2). For instance, after protection of the diol as an acetonide, phenols can act as nucleophiles to displace the tosylate, forming aryloxy ethers. This strategy is employed in the synthesis of beta-blockers. tubitak.gov.tr

Stereochemical Inversion and Retention Mechanisms

Nucleophilic substitution reactions are governed by specific stereochemical principles. The reaction of a nucleophile with an electrophilic carbon can proceed with either inversion or retention of the configuration at the chiral center.

The intramolecular cyclization to form (S)-glycidol is a clear example of this stereochemical outcome. The attack of the C-2 alkoxide occurs from the face opposite the C-O bond of the tosylate, resulting in the formation of the epoxide with a specific, inverted configuration. researchgate.net

Achieving retention of stereochemistry is less common and typically requires a more complex pathway, such as a double inversion. This would involve two sequential SN2 reactions. Another possibility is an SN1 type reaction, which proceeds through a planar carbocation intermediate, leading to a mixture of retention and inversion products (racemization). masterorganicchemistry.com However, due to the primary nature of the carbon bearing the tosylate, the SN1 pathway is highly disfavored, and SN2 reactions with inversion are the dominant mechanism. pdx.edu

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Transformation Type | Citation(s) |

|---|---|---|---|---|

| Intramolecular C2-OH | Base (e.g., K₃PO₄) | (S)-Glycidol | Intramolecular S~N~2 cyclization | researchgate.netgoogle.com |

| Phenols | Base, after diol protection | (R)-1-Aryloxy-2,3-propanediol (protected) | Intermolecular S~N~2 | tubitak.gov.tr |

| Hydride (H⁻) | Raney Ni, H₂ | (R)-1,2,3-Propanetriol | Reductive C-OTs bond cleavage (Hydrogenolysis) | scielo.brresearchgate.net |

Transformations Involving the Vicinal Diol Moiety

The vicinal diol (a primary and a secondary hydroxyl group on adjacent carbons) is another key reactive feature of this compound. These hydroxyl groups can be protected, derivatized, oxidized, or reduced, often in a selective manner.

Selective Monoprotection and Deprotection Strategies

Protecting the hydroxyl groups is often a necessary first step before performing reactions at the tosylate-activated carbon to prevent side reactions, such as the intramolecular cyclization. The two hydroxyl groups—one primary and one secondary—exhibit different reactivities, which can in principle be exploited for selective monoprotection. The primary hydroxyl group is generally less sterically hindered and more accessible to reacting with protecting group reagents.

However, a more common and highly effective strategy is the simultaneous protection of both hydroxyl groups by converting the vicinal diol into a cyclic derivative, such as an acetal (B89532) or ketal. jst.go.jp This is particularly useful as it introduces a protecting group in a single step that is robust under many reaction conditions, especially those involving bases and nucleophiles. organic-chemistry.orglibretexts.org Silyl ethers are another class of protecting groups where the derivative of a primary alcohol is more reactive than that of a secondary alcohol. libretexts.org

Deprotection is typically achieved under acidic conditions. For example, cyclic acetals and ketals are readily hydrolyzed in the presence of aqueous acid to regenerate the diol. organic-chemistry.org The choice of protecting group and the conditions for deprotection must be carefully selected to ensure the stability of the tosylate group, which can be sensitive to strong acidic or reductive conditions.

Cyclic Acetal and Ketal Formation

The reaction of this compound with an aldehyde or a ketone in the presence of an acid catalyst yields a cyclic acetal or ketal, respectively. organic-chemistry.org These five-membered rings (1,3-dioxolanes) are thermodynamically favored and form readily. organic-chemistry.orglibretexts.org

A widely used example is the formation of an acetonide (a ketal derived from acetone) by reacting the diol with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane, under acidic catalysis (e.g., p-toluenesulfonic acid). google.com This reaction effectively protects the diol moiety, allowing for subsequent nucleophilic substitution at the C-1 position. For example, (2R)-3-(tosyloxy)-1,2-propanediol acetonide is a key intermediate that can react with nucleophiles like phenols to build more complex molecules. tubitak.gov.tr The acetonide group is stable to a variety of reagents but can be easily removed by acid-catalyzed hydrolysis when the diol functionality is needed again. organic-chemistry.org

Table 2: Protection and Derivatization of the Diol Moiety

| Reagent(s) | Product Structure | Purpose of Transformation | Citation(s) |

|---|---|---|---|

| Acetone or 2,2-Dimethoxypropane, H⁺ catalyst | (R)-4-(Tosyloxy)methyl-2,2-dimethyl-1,3-dioxolane | Protection of the diol to allow selective reaction at the C-1 tosylate group. | tubitak.gov.trgoogle.com |

| p-Toluenesulfonyl chloride, Pyridine (B92270) | Ditosylated or tritosylated propanetriol derivatives | Further functionalization or activation of hydroxyl groups. | nih.gov |

Oxidation and Reduction Reactions of the Diol

The vicinal diol moiety can undergo both oxidation and reduction reactions, leading to a variety of useful products.

Oxidation: The secondary alcohol at C-2 can be selectively oxidized to a ketone using specific reagents like Dess-Martin periodinane, while leaving the primary alcohol and the tosylate group intact. jst.go.jp Enzymatic methods can also achieve this transformation; for instance, glycerol (B35011) dehydrogenase can catalyze the oxidation of vicinal diols to α-hydroxy ketones. harvard.edu

More vigorous oxidation can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups. Reagents such as lead tetraacetate (Pb(OAc)₄) or sodium periodate (B1199274) (NaIO₄) are commonly used for this purpose, breaking the diol into smaller aldehyde or ketone fragments. google.com Aerobic photooxidative cleavage using an organocatalyst like 2-chloroanthraquinone (B1664062) is a metal-free alternative that can convert vicinal diols into carboxylic acids. wuxibiology.com Homogeneous oxidation with O₂ at elevated temperatures can also result in C-C bond cleavage. nih.gov The oxidation of propanediols with potassium permanganate (B83412) (KMnO₄) can yield hydroxy-ketones. ajchem-a.com

Reduction: While the diol itself is already in a reduced state, reduction reactions targeting other parts of the molecule are highly relevant. The most significant reduction reaction for this compound is the hydrogenolysis of the carbon-tosyloxy bond. Using a catalyst such as Raney Nickel (Raney Ni) and hydrogen gas (H₂), the tosylate group can be removed and replaced with a hydrogen atom. scielo.brresearchgate.net This reaction effectively reduces the tosylate to a methyl group (as part of the resulting toluene (B28343) byproduct) and the C-OTs bond to a C-H bond, converting this compound into (R)-1,2-propanediol. This demonstrates a method to de-functionalize the C-1 position after it has served its synthetic purpose.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product(s) | Transformation | Citation(s) |

|---|---|---|---|---|

| Oxidation | Dess-Martin Periodinane | (R)-1-(Tosyloxy)-3-hydroxypropan-2-one | Selective oxidation of secondary alcohol to ketone | jst.go.jp |

| Oxidation | Lead Tetraacetate (Pb(OAc)₄) | Cleavage products (e.g., aldehydes) | Oxidative C-C bond cleavage | google.com |

| Oxidation | KMnO₄ | (R)-1-(Tosyloxy)-3-hydroxypropan-2-one | Oxidation of secondary alcohol | ajchem-a.com |

| Oxidation | O₂, light, 2-chloroanthraquinone | Carboxylic acids | Photooxidative cleavage | wuxibiology.com |

| Reduction | Raney Ni, H₂ | (R)-1,2-Propanediol + Toluene | Hydrogenolysis of C-OTs bond | scielo.brresearchgate.net |

Role of the Tosylate Group in Enhancing Reactivity and Selectivity

The tosylate (p-toluenesulfonate) group is a critical functional group in organic synthesis that significantly enhances the reactivity of otherwise unreactive molecules. fiveable.me In the context of this compound, the tosylate group is instrumental in activating the primary hydroxyl position of glycerol for a variety of chemical transformations. The primary alcohol at the C-1 position is converted into a tosylate ester, a process known as tosylation, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pearson.commagritek.com

The efficacy of the tosylate group stems from its properties as an excellent leaving group. This is attributed to the strong electron-withdrawing nature of the p-toluenesulfonyl group. fiveable.me The sulfur atom is bonded to three oxygen atoms and a tolyl group, which delocalizes the negative charge of the resulting tosylate anion through resonance. This charge stabilization makes the tosylate anion a very weak base and, consequently, an excellent leaving group, far superior to the hydroxyl group (-OH) it replaces. The activation of the alcohol enables it to participate in nucleophilic substitution and elimination reactions that would otherwise not be feasible. fiveable.mepearson.com

The presence of the tosylate group renders the adjacent carbon atom (C-1) highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me This enhanced reactivity is the foundation for many synthetic strategies involving this compound, allowing for the facile introduction of new functionalities at a specific position.

Table 1: Key Characteristics of the Tosylate Group in Organic Synthesis

| Feature | Description | Significance in this compound |

|---|---|---|

| Activation of Alcohols | Converts a poor leaving group (-OH) into an excellent leaving group (-OTs). pearson.commagritek.com | Enables nucleophilic substitution reactions at the C-1 position. |

| Electron-Withdrawing Nature | The sulfonyl group withdraws electron density, making the attached carbon electrophilic. fiveable.me | Increases the susceptibility of C-1 to nucleophilic attack. |

| Leaving Group Ability | The tosylate anion is stabilized by resonance, making it a weak base and stable leaving group. fiveable.me | Facilitates efficient displacement by various nucleophiles. |

| Regioselectivity | Allows for the selective functionalization of primary alcohols over secondary or tertiary ones due to steric and electronic factors. jchemlett.comresearchgate.net | Enables the specific modification of the C-1 position of the glycerol backbone. |

| Synthetic Versatility | The tosylated compound can react with a wide array of nucleophiles (e.g., amines, halides, azides). researchgate.net | Provides a versatile platform for synthesizing a diverse range of chiral building blocks. |

Intermolecular and Intramolecular Cyclization Reactions

The enhanced reactivity imparted by the tosylate group makes this compound and its derivatives valuable substrates for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products. encyclopedia.pub

Intermolecular Cyclization involves the reaction of two separate molecules to form a ring. In the context of derivatives of this compound, a common strategy involves a nucleophilic attack from an external molecule on the tosylated carbon, followed by a subsequent intramolecular cyclization. For instance, the reaction of a tosylated aziridine (B145994) derivative with aromatic oxygen or sulfur nucleophiles demonstrates this principle. The process begins with a regioselective ring-opening of the aziridine by the external nucleophile (intermolecular step), which is then followed by an intramolecular cyclization to form various benzo-fused heterocycles like dithianes, oxathianes, and dioxanes. researchgate.net

Intramolecular Cyclization , where a single molecule reacts to form a ring, is a powerful strategy for constructing cyclic systems with well-defined stereochemistry. The chiral backbone of this compound provides an excellent template for such transformations. A notable example is the synthesis of chiral benzodioxans. Starting from a derivative, (2R)-3-tosyloxy-1,2-propanediol acetonide, a precursor is prepared which then undergoes an intramolecular displacement of the tosylate group by a phenoxy oxygen atom to yield (2S)-tosyloxymethylbenzodioxan. nih.gov This reaction proceeds with an inversion of configuration at the carbon center where the substitution occurs.

Another key example is the formation of oxetanes, which are four-membered ether rings. 1,3-diols can be converted to a monotosylate, which, upon treatment with a base such as sodium hydride, undergoes intramolecular Williamson ether synthesis. acs.org The alkoxide formed from the free hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the tosylate leaving group to form the oxetane (B1205548) ring. acs.org This type of reaction highlights the utility of the tosylate in facilitating the formation of strained ring systems.

Table 2: Examples of Cyclization Reactions Involving Tosylate Intermediates

| Starting Material Type | Reaction Type | Nucleophile | Product | Significance | Reference |

|---|---|---|---|---|---|

| (2R)-3-tosyloxy-1,2-propanediol derivative | Intramolecular | Phenoxy oxygen | (2S)-Tosyloxymethylbenzodioxan | Synthesis of chiral adrenergic receptor antagonists. | nih.gov |

| 1,3-Diol monotosylate | Intramolecular | Internal alkoxide | Oxetane | Formation of strained four-membered rings. | acs.org |

| O-Tosyloxy β-aminopropioamidoxime | Intramolecular | Amine nitrogen | 2-Aminospiropyrazolilammonium salt | N-N(+) bond formation to create spiro-heterocycles. | mdpi.com |

| cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine | Intermolecular followed by Intramolecular | Aromatic thiols or phenols | Benzo-fused dithianes, oxathianes, dioxanes | Selective synthesis of diverse heterocyclic systems from a single building block. | researchgate.net |

Applications of R 1 Tosyloxy 2,3 Propanediol in the Enantioselective Synthesis of Biologically Active Compounds

Synthesis of Chiral Aryloxypropanolamines

The aryloxypropanolamine scaffold is a core structural feature in a class of pharmaceuticals known as beta-adrenergic blockers, or beta-blockers. The therapeutic efficacy of these drugs is highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly greater activity. (R)-1-Tosyloxy-2,3-propanediol serves as a key chiral precursor in the synthesis of these important compounds.

Precursors to Beta-Adrenergic Blockers

Many widely used beta-blockers, such as practolol and propranolol, are chiral molecules. The biological activity, particularly the β-adrenergic receptor blocking potency, resides almost exclusively in the (S)-enantiomer. The synthesis of these enantiomerically pure drugs often employs chiral C3 synthons to introduce the necessary stereocenter.

This compound, or its related chiral epoxide, (R)-glycidyl tosylate, is a common starting material for accessing the desired (S)-enantiomers of aryloxypropanolamine-based beta-blockers. The synthesis typically involves the reaction of a substituted phenol (B47542) with the chiral electrophile, followed by the introduction of the amine side chain. For instance, in the synthesis of propranolol derivatives, 1-naphthol can be combined with an enantiomeric 3-(tosyloxy)-1,2-propanediol, which is then converted to an epoxide before reaction with the appropriate amine. researchgate.net This strategy ensures the final product possesses the correct absolute configuration required for therapeutic activity.

Stereocontrolled Assembly of Aryloxypropanolamine Frameworks

The use of this compound allows for a highly stereocontrolled assembly of the aryloxypropanolamine framework. The key step is a nucleophilic substitution reaction where an aryloxide (derived from a phenol) attacks the chiral precursor. The tosylate group at the C1 position is an excellent leaving group, facilitating this reaction. This reaction proceeds with inversion of configuration at the stereocenter, meaning the (R)-configuration of the starting material directly leads to the desired (S)-configuration in the propanolamine backbone of the drug.

This method provides a reliable and efficient way to control the stereochemistry of the final product, avoiding the need for chiral resolution of a racemic mixture, which is often inefficient. Pharmacological studies have demonstrated a significant dependence of potency and receptor specificity on the configuration of the asymmetric carbon in these drugs. researchgate.net For example, propranolol stereoisomers containing the (S) configuration at the drug's asymmetric center are more active than those with the (R) configuration. researchgate.net Therefore, the use of chiral precursors like this compound is critical for the production of effective and specific beta-blocker medications.

| Drug Name | Therapeutic Class | Active Enantiomer | Chiral Precursor Principle |

|---|---|---|---|

| Practolol | β1-selective antagonist | (S)-Practolol | Reaction of p-acetamidophenol with an enantiomeric 3-(tosyloxy)-1,2-epoxypropane or propanediol (B1597323) derivative. researchgate.net |

| Propranolol | Non-selective β-antagonist | (S)-Propranolol | Reaction of 1-naphthol with an enantiomeric 3-(tosyloxy)-1,2-propanediol followed by epoxidation and amination. researchgate.net |

Intermediacy in the Synthesis of Anti-Tuberculosis Drugs

The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains, necessitates the development of novel therapeutics. mit.edu Stereochemistry is a critical factor in the design and efficacy of these new agents, as the enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles within the human body. mit.edu

Precursor to (S)-PA-824-d4

PA-824, also known as Pretomanid, is a nitroimidazole-based anti-tuberculosis drug candidate that has shown promise against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The molecule contains a single stereocenter, and its biological activity resides in the (S)-enantiomer.

The enantioselective synthesis of Pretomanid relies on the use of a chiral three-carbon (C3) building block to install the correct stereochemistry. Syntheses reported in the literature frequently start from protected (R)-glycidols. nih.gov For instance, one efficient route involves the nucleophilic substitution of 2-bromo-4-nitro-1H-imidazole with a protected (R)-glycidol, followed by the installation of the aryl moiety, deprotection, and final cyclization to yield (S)-Pretomanid. nih.gov this compound represents a related class of C3 chiral synthons that can be converted to such reactive intermediates, embodying the same principle of using a defined chiral starting material to dictate the stereochemical outcome of the final active pharmaceutical ingredient.

Stereochemical Control in Mycobacterium Tuberculosis Drug Development

The development of single-enantiomer drugs is a crucial aspect of modern medicinal chemistry, and it is particularly important in the context of anti-tuberculosis therapy. mit.edu The use of a chiral synthon with a defined absolute configuration, such as (R)-glycidol or its derivatives, is a fundamental strategy for achieving stereochemical control.

This approach ensures that the synthesis produces only the desired, therapeutically active (S)-enantiomer of PA-824. By controlling the stereochemistry from the outset, chemists can avoid the formation of the inactive or potentially harmful (R)-enantiomer. This not only improves the efficiency of the synthesis but also results in a cleaner pharmacological profile for the drug. The principle of using readily available chiral building blocks is a cornerstone of developing next-generation anti-TB agents where potency and safety are paramount. mit.edufigshare.com

| Drug | Target | Active Enantiomer | Key Chiral Synthon | Synthetic Outcome |

|---|---|---|---|---|

| Pretomanid (PA-824) | Mycobacterium tuberculosis | (S)-Pretomanid | Protected (R)-Glycidol | Enantioselective synthesis of the active (S)-isomer, avoiding the inactive (R)-isomer. nih.gov |

Construction of Diverse Chiral Scaffolds for Medicinal Chemistry

Beyond its application in the synthesis of specific drug classes, this compound is a valuable starting material for the construction of a wide array of chiral scaffolds used in medicinal chemistry. Chiral scaffolds are core molecular frameworks that can be elaborated with different functional groups to create libraries of new compounds for drug discovery. The three-dimensional structure of these scaffolds is critical for their interaction with biological targets like enzymes and receptors.

The utility of this compound stems from its combination of a defined stereocenter and multiple reactive sites. The primary tosylate is a highly effective leaving group for introducing various nucleophiles, while the two secondary hydroxyl groups can be further functionalized or protected. This allows chemists to use this simple C3 building block to construct more complex chiral structures such as substituted pyrrolidines, piperidines, and other heterocyclic systems that are prevalent in active pharmaceuticals. researchgate.net The ability to build upon a pre-existing, enantiomerically pure foundation simplifies the synthesis of complex chiral molecules and accelerates the drug discovery process.

Unable to Generate Article on "this compound" as a Protecting Group

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient information to generate an article on the application of "this compound" specifically as a protecting group in complex molecule synthesis.

The primary role of "this compound" in organic synthesis, as consistently documented in the research, is as a chiral building block. In this capacity, the tosyl group functions as an activating group for the primary hydroxyl group, facilitating nucleophilic substitution reactions to introduce new functionalities with a defined stereochemistry. This is distinct from the role of a protecting group, which is to temporarily mask a functional group to prevent it from reacting, with the intention of later removal to restore the original functionality.

The performed searches for its use as a protecting group did not yield any specific examples or detailed research findings that would be necessary to construct the requested article. The available data focuses on its utility in introducing chirality and as a precursor for various chiral compounds. Therefore, an article focusing solely on its application as a protecting group cannot be accurately and informatively written based on the current body of scientific evidence.

Stereochemical Fidelity and Enantiomeric Purity Maintenance in R 1 Tosyloxy 2,3 Propanediol Transformations

Influence of Reaction Conditions on Stereoisomeric Integrity

The stereochemical outcome of reactions involving (R)-1-Tosyloxy-2,3-propanediol is highly dependent on the chosen reaction conditions, including solvent, temperature, and the nature of the reagents. numberanalytics.com These factors can dictate whether a reaction proceeds with retention or inversion of configuration at the chiral center.

In nucleophilic substitution reactions, the solvent plays a critical role. numberanalytics.com Polar aprotic solvents, for instance, tend to favor S(_N)2 mechanisms, which proceed with an inversion of stereochemistry. numberanalytics.comlibretexts.org Conversely, polar protic solvents can facilitate S(_N)1-type reactions, which may lead to racemization through a carbocation intermediate, although complete retention of configuration is also possible under certain conditions. numberanalytics.comvaia.comdoubtnut.com

Temperature also exerts a significant influence on reaction rates and stereochemical outcomes. numberanalytics.com For instance, in the hydrogenolysis of 2-tosyloxy-1,3-propanediol over a Raney Ni catalyst, increasing the hydrogen pressure was found to enhance the selectivity for the desired 1,3-propanediol (B51772) product. researchgate.net

The choice of reagents is paramount. For example, the reaction of alcohols with thionyl chloride (SOCl(_2)) can lead to either retention or inversion of configuration. masterorganicchemistry.com In the absence of a base like pyridine (B92270), the reaction can proceed through an S(_N)i (internal nucleophilic substitution) mechanism, resulting in retention of stereochemistry. masterorganicchemistry.com However, the addition of pyridine alters the mechanism to a standard S(_N)2 pathway, leading to inversion of configuration. masterorganicchemistry.com

Chiral Purity Analysis Methodologies in Synthetic Pathways

Ensuring the enantiomeric purity of products derived from this compound is crucial. A variety of analytical techniques are employed to determine the enantiomeric excess (ee) and confirm the stereochemical integrity of the synthesized molecules.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and powerful method for separating and quantifying enantiomers. sigmaaldrich.com This technique allows for the determination of the enantiomeric excess of a product. Gas Chromatography (GC) on a chiral column can also be utilized for the analysis of volatile chiral compounds. biosolve-chemicals.eu

Spectroscopic methods are also invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, can be used to distinguish between enantiomers. biosolve-chemicals.eu The specific rotation of a compound, measured using a polarimeter, provides an indication of its optical purity, although this method is less precise than chromatographic techniques. biosolve-chemicals.eu Mass spectrometry is another tool used for the characterization of these compounds. biosolve-chemicals.eu

In some cases, the absolute configuration of a chiral molecule can be definitively determined by single-crystal X-ray crystallography. soton.ac.ukresearchgate.net

Retention of Configuration in Subsequent Derivatizations

The Mitsunobu reaction is a notable example of a reaction that can proceed with inversion of configuration at a stereocenter. However, in specific cases, such as the conversion of nonracemic diols to epoxides, the reaction has been shown to proceed with conservation of the initial configuration and without loss of enantiomeric purity. researchgate.net

The S(_N)i mechanism, as seen in the reaction of alcohols with SOCl(_2) without pyridine, is a direct pathway to retention of configuration. masterorganicchemistry.com This occurs because the nucleophile is delivered from the same face as the departing leaving group. masterorganicchemistry.com

Control of Diastereoselectivity in Multi-Step Syntheses

This compound serves as a chiral synthon, a building block used to introduce a specific stereocenter into a larger molecule. In multi-step syntheses, controlling the formation of additional stereocenters relative to the existing one is a key challenge. This control of diastereoselectivity is essential for the synthesis of complex targets with multiple chiral centers.

One strategy involves using chiral catalysts or auxiliaries to direct the stereochemical course of a reaction. jst.go.jp For example, the diastereoselective reduction of a ketone can be influenced by the presence of a chiral ligand. jst.go.jp Similarly, in asymmetric desymmetrization reactions, a chiral catalyst can selectively react with one of two enantiotopic groups in a meso compound, leading to a product with high diastereomeric excess. nih.gov

The inherent stereochemistry of the starting material can also direct the formation of new stereocenters. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. The existing chiral center can influence the approach of reagents, favoring the formation of one diastereomer over another. msu.edu

Advanced Research Directions and Future Perspectives for R 1 Tosyloxy 2,3 Propanediol Chemistry

Exploration of Novel Catalytic Pathways for Its Derivatization

The derivatization of (R)-1-Tosyloxy-2,3-propanediol is a cornerstone for creating complex chiral molecules. Current research is intensely focused on discovering new catalytic methods to enhance the efficiency, selectivity, and scope of these transformations.

One promising area is the use of metal-based catalysts for various reactions. For instance, Raney Ni has been effectively used as a catalyst for the hydrogenolysis of 2-tosyloxy-1,3-propanediol to produce 1,3-propanediol (B51772). researchgate.netscielo.brscielo.br This process is optimized by adjusting reaction parameters like temperature, pressure, and catalyst loading to achieve high selectivity. researchgate.netscielo.br Other research has explored the use of chiral Co(salen) complexes for the dynamic kinetic resolution of similar epoxide-containing molecules, demonstrating high yields and enantioselectivity. beilstein-journals.orgd-nb.info Dinuclear zinc catalysts have also shown significant potential in the asymmetric desymmetrization of related 2-substituted-1,3-propanediols, providing a powerful method for producing chiral building blocks. nih.gov

The development of novel catalytic systems is crucial for expanding the utility of this compound. For example, research into the catalytic hydrogenolysis of the tosyloxy group aims to replace expensive reducing agents like lithium hydride with more economical options like Raney Ni. researchgate.net Furthermore, the exploration of different catalytic pathways, such as those involving iridium-rhenium oxide on silica (B1680970) (Ir-ReOx/SiO2), has shown promise in improving the yield of desired products like 1,3-propanediol from glycerol (B35011), a related starting material. scielo.br

The table below summarizes some of the catalytic systems being explored for the derivatization of tosylated diols and related compounds.

| Catalyst System | Reaction Type | Substrate/Product | Key Findings |

| Raney Ni | Hydrogenolysis | 2-Tosyloxy-1,3-propanediol to 1,3-Propanediol | Achieved selective formation of 1,3-propanediol by optimizing reaction conditions. researchgate.netscielo.br |

| Chiral Co(salen) complex | Hydrolytic Kinetic Resolution | Epibromohydrin | High yield and enantioselectivity in continuous flow systems. beilstein-journals.orgd-nb.info |

| Dinuclear Zinc Catalyst | Asymmetric Desymmetrization | 2-Aryl-1,3-propanediols | High enantioselectivities, with the ability to access either enantiomer of the product. nih.gov |

| Ir-ReOx/SiO2 | Hydrogenolysis | Glycerol to 1,3-Propanediol | Breakthrough in achieving higher yields of 1,3-propanediol. scielo.br |

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. rsc.orgjddhs.comijprt.org The focus is on developing methods that are more environmentally friendly, safer, and more efficient in terms of atom economy and resource utilization. jddhs.comcarloerbareagents.com

A key aspect of green synthesis is the use of renewable starting materials. This compound can be derived from glycerol, a byproduct of biodiesel production, making it a sustainable precursor. scielo.brresearchgate.net Research is ongoing to improve the efficiency of converting glycerol to valuable chemicals like 1,3-propanediol through tosylation and subsequent hydrogenolysis. researchgate.net

Biocatalysis represents another significant avenue for green synthesis. jddhs.com Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and the need for hazardous reagents. Chemoenzymatic methods are being explored for the synthesis of key pharmaceutical intermediates. nih.gov

The use of greener solvents and reaction conditions is also a major focus. carloerbareagents.com Water is being investigated as a solvent for certain reactions, and solvent-free conditions are being developed where possible. ijprt.orgacs.org For example, the use of rongalite in an aqueous medium for the conversion of glycidyl (B131873) tosylates to allylic alcohols is a step towards greener chemistry. acs.org

Recent studies have demonstrated the production of glycidyl tosylate from glycerol-derived glycidol (B123203) under continuous-flow conditions using water as a solvent, showcasing a significant reduction in the environmental impact compared to batch processes. rsc.org This approach not only utilizes a bio-based starting material but also produces harmless sodium chloride as the only byproduct. rsc.org

The following table highlights some green approaches being investigated:

| Green Approach | Example Application | Benefits |

| Renewable Feedstocks | Synthesis from glycerol | Utilizes a waste byproduct, improving sustainability. scielo.brresearchgate.net |

| Biocatalysis | Chemoenzymatic synthesis of pharmaceutical intermediates | High selectivity, mild reaction conditions, reduced waste. jddhs.comnih.gov |

| Green Solvents | Use of water in reactions | Reduces reliance on volatile organic compounds. acs.orgrsc.org |

| Process Intensification | Continuous-flow synthesis | Improved efficiency, safety, and reduced waste. rsc.org |

Application in New Therapeutic Agent Development Beyond Current Uses

This compound and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals. nih.govsmolecule.commdpi.com While it is a known precursor for established drugs, ongoing research is exploring its potential in the development of novel therapeutic agents.

The versatility of this compound allows for the synthesis of a diverse range of molecular scaffolds. smolecule.com For instance, it can be used to create chiral epoxides, which are key intermediates in the production of various drugs. smolecule.com Its ability to introduce chirality is crucial for the biological activity of many pharmaceuticals. smolecule.com

Recent research has focused on synthesizing novel compounds with potential therapeutic applications. For example, derivatives of this compound are being investigated for their potential as anti-adenovirus agents. researchgate.net The synthesis of 3-amino-1,2-propanediol (B146019) derivatives has led to the discovery of a new class of compounds with promising biological activity. researchgate.net

Furthermore, the compound is used in the synthesis of radiolabeled tracers for positron emission tomography (PET), such as [18F]fluoromisonidazole, which is used for imaging hypoxia. researchgate.netsigmaaldrich.comnih.gov This highlights its role in developing diagnostic tools as well as therapeutic agents. The synthesis of these tracers often involves the nucleophilic displacement of the tosylate group with a radionuclide. researchgate.net

The development of new synthetic methodologies also opens up possibilities for creating novel bioactive molecules. The synthesis of chiral cyclopropane (B1198618) derivatives from this compound is one such area with potential for new therapeutic agents. smolecule.com

The table below provides examples of therapeutic areas where derivatives of this compound are being explored.

| Therapeutic Area | Example Compound/Application | Role of this compound |

| Antiviral | Anti-adenovirus agents | Precursor for synthesizing 3-amino-1,2-propanediol derivatives. researchgate.net |

| Oncology | PET imaging of hypoxia | Synthesis of [18F]fluoromisonidazole. researchgate.netsigmaaldrich.comnih.gov |

| Neurology | Potential CNS-active compounds | Synthesis of chiral intermediates. |

| Cardiovascular | Beta-blockers | Established use in synthesizing chiral beta-blockers. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow chemistry and automated synthesis platforms is a rapidly advancing field that promises to revolutionize the production of chiral compounds. sioc-journal.cnnih.govjst.org.inmdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better process control, enhanced scalability, and higher yields. acs.orgresearchgate.net

Continuous flow processes are particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as the small reactor volumes and excellent heat and mass transfer capabilities minimize risks. researchgate.net The synthesis of derivatives of this compound can be significantly improved using flow reactors. For example, a telescoped continuous flow process has been developed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which are intermediates in the synthesis of several drugs. acs.org This process utilizes an immobilized chiral catalyst and avoids the need for chromatographic purification. acs.org

Automated synthesis platforms, often combined with flow chemistry, enable the rapid optimization of reaction conditions and the synthesis of compound libraries for drug discovery. ru.nlspringernature.com These platforms can perform multi-step syntheses in a continuous and uninterrupted manner, avoiding the isolation of intermediates. springernature.com The automated synthesis of PET radiotracers, such as those derived from this compound, has been demonstrated, allowing for the efficient and reliable production of these important diagnostic agents. researchgate.netresearchgate.net

The use of solid-phase synthesis (SPS) in conjunction with flow technology (SPS-flow) further enhances the capabilities of automated synthesis. springernature.com This approach allows for a wider range of reagents and reaction types to be used, expanding the chemical space that can be explored. springernature.com

The following table summarizes the benefits of integrating this compound chemistry with modern synthesis technologies.

| Technology | Application | Advantages |

| Flow Chemistry | Synthesis of chiral intermediates and APIs | Improved safety, scalability, and efficiency; reduced waste. sioc-journal.cnjst.org.inacs.orgresearchgate.net |

| Automated Synthesis | Production of PET radiotracers and compound libraries | Rapid optimization, high throughput, and reproducibility. researchgate.netru.nlspringernature.comresearchgate.net |

| Immobilized Catalysts | Enantioselective synthesis in flow | Catalyst recyclability, simplified purification, and long-term stability. beilstein-journals.orgacs.org |

| SPS-Flow Technology | Multi-step automated synthesis | Broader reagent compatibility and access to diverse molecular scaffolds. springernature.com |

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing (R)-1-Tosyloxy-2,3-propanediol with high enantiomeric purity?

- Methodological Answer : The synthesis requires careful selection of chiral starting materials and catalysts. For example, enantioselective tosylation of (R)-glycerol derivatives using p-toluenesulfonyl chloride under controlled conditions (e.g., low temperature, anhydrous solvents) can enhance stereochemical fidelity. Post-synthesis purification via vacuum distillation or column chromatography is essential to isolate the target compound . Monitoring optical rotation and chiral HPLC (e.g., using amylose-based columns) validates enantiopurity .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : Follow GHS-compliant protocols:

- Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Collect organic waste separately and neutralize acidic byproducts before disposal .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How does the stereochemical integrity of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The (R)-configuration directs regioselectivity in reactions. For instance, in SN2 displacements, the tosyl group at the primary hydroxyl position (C1) facilitates backside attack, retaining configuration. Computational modeling (DFT) can predict transition states, while experimental kinetic studies under varying solvents (e.g., DMSO vs. THF) reveal steric/electronic effects . Conflicting data on inversion vs. retention mechanisms should be resolved using isotopic labeling (e.g., ¹⁸O tracking) .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions below 0°C to suppress thermal racemization .

- Protecting Groups : Temporarily protect secondary hydroxyl (C2) with TBS or acetyl groups to reduce steric hindrance and side reactions .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage racemization and adjust conditions dynamically .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

- Methodological Answer :

- Stability Tests : Accelerated degradation studies (40–60°C) in buffers (pH 3–9) show hydrolysis of the tosyl group at pH >7. LC-MS identifies degradation products (e.g., glycerol, p-toluenesulfonic acid) .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stability compared to water. Additives like BHT (0.1%) inhibit oxidation .

Q. What synthetic routes enable the conversion of this compound into chiral pharmaceutical intermediates?

- Methodological Answer :

- Epoxide Formation : Treat with base (NaOH) to form (R)-glycidol, a precursor to β-blockers .

- Amination : React with ammonia/catalysts (e.g., Cu-Zn/Al₂O₃) to yield (R)-3-amino-1,2-propanediol, used in antiviral agents .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids generate chiral aryl glycerol derivatives .

Contradictions and Resolutions

- Evidence Conflict : While classifies similar chlorinated diols as toxic, this compound lacks explicit toxicity data. Resolution: Conduct in vitro cytotoxicity assays (e.g., Caco-2 cell viability) to establish safety thresholds .

- Stereochemical Discrepancies : (R)- and (S)-enantiomers in and show identical melting points but distinct chiral activities. Resolution: Validate enantiomer-specific bioactivity via enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.